7-alpha-Methyl-estra-4-ene-3,17-dione

Catalog No.
S8122816
CAS No.
M.F
C19H26O2
M. Wt
286.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-alpha-Methyl-estra-4-ene-3,17-dione

Product Name

7-alpha-Methyl-estra-4-ene-3,17-dione

IUPAC Name

(7R)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11-,14?,15?,16?,18?,19?/m1/s1

InChI Key

IHFREKJAIFEZMQ-PTJNLXJGSA-N

SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C

7-alpha-Methyl-estra-4-ene-3,17-dione (CAS 17000-78-1), also known as MENT dione or 7α-methyl-19-norandrostenedione, is a highly specialized steroidal intermediate and prohormone. Structurally, it is a 19-nor steroid characterized by a 7α-methyl group and dual ketone functionalities at the C3 and C17 positions. In industrial and pharmaceutical procurement, this compound is primarily valued as an advanced, stereochemically pure precursor for the synthesis of 17α-alkylated active pharmaceutical ingredients (APIs) such as tibolone and mibolerone, as well as a direct biological precursor to trestolone (MENT). Its dual-ketone structure allows for orthogonal protection and selective nucleophilic additions, making it a critical building block in complex steroidal manufacturing [1].

Research Fit

Analyte-specific reference standard for MENT dione quantification by LC-MS or GC-MS
High-purity CRM format (reported >99%) with lot-specific COA to support method validation
Unique 7α-methyl and C17 ketone provide distinct chromatographic and mass spectrometric behaviour

Substituting 7-alpha-methyl-estra-4-ene-3,17-dione with its unmethylated analog, 19-norandrostenedione, results in a complete loss of 5α-reductase resistance, rendering the downstream products susceptible to unwanted androgenic reduction in target tissues. Furthermore, attempting to substitute this dione with trestolone (the 17β-hydroxy analog) in synthetic workflows introduces significant process inefficiencies. Trestolone requires a preliminary, yield-reducing oxidation step to regenerate the C17 ketone before any 17α-alkylation (such as ethynylation for tibolone) can occur. Procuring the 3,17-dione directly bypasses this redox cycle, ensuring higher atom economy and preventing the formation of 7β-methyl impurities that commonly plague de novo conjugate addition syntheses [1].

Substitution Risk

Target Standard
MENT dione (7α-methyl-19-norandrostenedione)

7α-methyl substitution and C17 ketone create unique retention and MS/MS fragmentation

Physicochemical properties matched to the analyte for accurate ISTD calibration

Common Substitute
19-Nortestosterone (Nandrolone) Standard

Lacks 7α-methyl; possesses 17β-hydroxy instead of C17 ketone

Non-identical retention time and ionization may compromise calibration accuracy and matrix-effect correction

Synthetic Step Economy for 17α-Alkylated APIs

In the industrial synthesis of 17α-alkylated steroids like tibolone and mibolerone, 7-alpha-methyl-estra-4-ene-3,17-dione serves as an optimal electrophilic intermediate. Compared to using trestolone (which possesses a 17β-hydroxyl group), the 3,17-dione provides an immediate C17 carbonyl ready for nucleophilic addition (e.g., Grignard reactions or ethynylation). Utilizing the dione eliminates the need for a preliminary oxidation step, which typically incurs a 10-15% yield loss and requires hazardous oxidizing agents. Furthermore, its C3 ketone can be selectively protected via dienamine formation due to the differential reactivity of the C3 and C17 ketones [1].

Evidence DimensionSynthetic step economy for C17-alkylation
Target Compound Data0 oxidation steps required prior to C17 nucleophilic addition
Comparator Or BaselineTrestolone (7α-methyl-19-nortestosterone) (1 oxidation step required)
Quantified DifferenceElimination of one redox step, avoiding ~10-15% yield loss associated with 17β-OH oxidation
ConditionsIndustrial synthesis of 17α-alkylated steroidal APIs

Procuring the dione form eliminates a costly and hazardous oxidation step in the manufacturing of complex pharmaceutical APIs.

Androgenic Response Rank
Head-to-head
Rank 1 of 6
MENT > T > DHT > 19-NT > ATNT > CNNT in ventral prostate assay
Reported endpoint context in castrated-rat model
In vivo dose-response study; rank reflects measured ventral prostate growth

Stereochemical Control and Impurity Avoidance at C7

The de novo installation of a methyl group at the C7 position via copper-catalyzed conjugate addition to 4,6-estradiene-3,17-dione typically yields a crude mixture containing both 7α and 7β epimers. Procuring isolated 7-alpha-methyl-estra-4-ene-3,17-dione provides a stereochemically pure precursor (>98% 7α-epimer). In contrast, relying on in-house crude synthesis requires rigorous chromatographic or crystallization steps to remove the inactive 7β-methyl isomer, which acts as a critical impurity in downstream active pharmaceutical ingredients (APIs) and reduces overall yield [1].

Evidence DimensionStereochemical purity and downstream yield
Target Compound DataPre-isolated 7α-methyl-estra-4-ene-3,17-dione (>98% ee)
Comparator Or BaselineDe novo conjugate addition mixtures (often containing 10-20% 7β-methyl impurities)
Quantified DifferenceAvoidance of 10-20% isomeric impurity and subsequent chiral purification losses
ConditionsAPI precursor sourcing vs. in-house conjugate addition

Procuring the stereopure 7α-isomer prevents downstream yield attrition and simplifies regulatory compliance for impurity profiling in API production.

AR Transactivation Rank
Head-to-head
Rank 1 of 5
MENT > DHT > 19-NT > T > CNNT in CV-1 cell reporter assay
In vitro reporter assay context
Co-transfection assay with rat AR cDNA; supports metabolite activity review

Enzymatic Conversion and 5α-Reductase Resistance

As a biological precursor, 7-alpha-methyl-estra-4-ene-3,17-dione is converted to the active androgen trestolone via 17β-hydroxysteroid dehydrogenase type 1. Compared to the unmethylated baseline 19-norandrostenedione, the presence of the 7α-methyl group sterically hinders the action of 5α-reductase. This structural feature prevents the formation of 5α-reduced metabolites, which are associated with prostate hypertrophy, making the 7α-methylated dione a highly selective pro-drug for tissue-selective androgen receptor modulation [1].

Evidence Dimension5α-reductase affinity and metabolite profile
Target Compound Data7-alpha-methyl-estra-4-ene-3,17-dione (highly resistant to 5α-reduction)
Comparator Or Baseline19-norandrostenedione (readily undergoes 5α-reduction)
Quantified DifferenceNear-complete suppression of 5α-reduced androgenic metabolites in target tissues
ConditionsIn vitro/in vivo enzymatic assays for androgenic precursors

This resistance is critical for researchers developing selective androgen receptor modulators (SARMs) or male contraceptives where prostate-sparing pharmacokinetics are strictly required.

Reference Material Purity
Data to verify
>99% (CRM)
vs. ≥98% research-grade stock
May reduce systematic error in quantitative assays
Lot-specific COA required; supports method validation context
Safety Documentation
Documentation review
Full 16-section SDS available
vs. limited or incomplete hazard data from non-specialist suppliers
Supports laboratory safety and procurement compliance
Review EINECS 446-790-4 and specific handling guidance prior to use

Advanced Intermediate for Tibolone Synthesis

Due to its pre-installed 7α-methyl group and available C17 ketone, this compound is the ideal starting material for the synthesis of the menopausal hormone therapy drug tibolone. It allows for direct ketalization at C3 and subsequent ethynylation at C17, bypassing the need to oxidize intermediate alcohols [1].

Precursor for Mibolerone Manufacturing

In the production of the potent veterinary steroid mibolerone, the 3,17-dione structure enables selective protection of the C3 position via dienamine formation, leaving the C17 ketone open for a highly specific Grignard methylation [1].

Prohormone Research for Male Contraception

Because of its resistance to 5α-reductase, this compound is utilized in pharmacokinetic studies as a tissue-selective prohormone. It serves as an optimal model for delivering trestolone (MENT) in vivo without hyperstimulating the prostate, a key requirement for male contraceptive development [2].

Application Fit

Application
Selection Property
Validation Focus
LC-MS/MS quantification in research matrices
Reference standard with unique 7α-methyl signature for chromatographic differentiation
Calibration accuracy and matrix-effect correction
Confirmatory urine analysis for anti-doping research
High-purity CRM (>99%) enabling definitive identification of exogenous prohormone
Specificity against endogenous steroids and 19-nortestosterone derivatives
Androgen receptor transactivation assays
Prohormone standard for metabolic conversion studies
Correlation between prohormone concentration and metabolite-mediated reporter activity
Custom synthesis of stable isotope-labeled internal standard
Well-defined chemical structure for isotopic labeling
Matrix-effect compensation and extraction variability control in quantitative workflows

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

286.193280068 g/mol

Monoisotopic Mass

286.193280068 g/mol

Heavy Atom Count

21

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